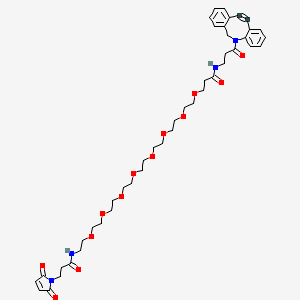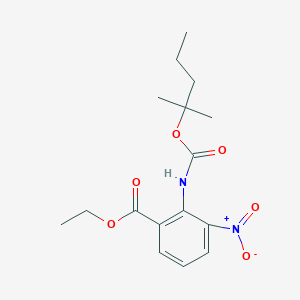
carbon monoxide;hydride;iridium;triphenylphosphane
Vue d'ensemble
Description
Carbon monoxide;hydride;iridium;triphenylphosphane is a complex organometallic compound. It consists of a central iridium atom coordinated to carbon monoxide, hydride, and triphenylphosphane ligands. This compound is notable for its applications in catalysis and organic synthesis due to the unique properties imparted by the iridium center and the surrounding ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;hydride;iridium;triphenylphosphane typically involves the reaction of iridium precursors with triphenylphosphane, carbon monoxide, and a hydride source. One common method is the reaction of iridium trichloride with triphenylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iridium center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;hydride;iridium;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can participate in reduction reactions, often facilitated by the hydride ligand.
Substitution: Ligands such as carbon monoxide or triphenylphosphane can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen or hydrides, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to stabilize the reactive intermediates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium oxides or higher oxidation state complexes, while substitution reactions can produce a variety of iridium complexes with different ligands.
Applications De Recherche Scientifique
Carbon monoxide;hydride;iridium;triphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound’s catalytic properties are exploited in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications includes its use in drug delivery systems and as a component of diagnostic agents.
Industry: The compound is used in industrial processes for the production of fine chemicals and materials, leveraging its catalytic efficiency and selectivity.
Mécanisme D'action
The mechanism by which carbon monoxide;hydride;iridium;triphenylphosphane exerts its effects involves the coordination and activation of substrates at the iridium center. The iridium atom facilitates various chemical transformations by providing a reactive site for bond formation and cleavage. The ligands, including carbon monoxide and triphenylphosphane, play crucial roles in stabilizing the reactive intermediates and modulating the electronic properties of the iridium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common ligand in organometallic chemistry, often used in the synthesis of iridium complexes.
Vaska’s Complex: An iridium complex with similar ligands, known for its reactivity and catalytic properties.
Triphosphine Ligands: Multidentate phosphine ligands that form stable complexes with transition metals, used in various catalytic applications.
Uniqueness
Carbon monoxide;hydride;iridium;triphenylphosphane is unique due to the combination of its ligands and the iridium center, which imparts distinct reactivity and stability. The presence of both carbon monoxide and hydride ligands allows for versatile catalytic applications, making it a valuable compound in both research and industrial settings.
Propriétés
IUPAC Name |
carbon monoxide;hydride;iridium;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CO.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUBFLJNQPWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H46IrOP3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275844 | |
| Record name | Carbonylhydrotris(triphenylphosphine)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1008.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12104-82-4, 17250-25-8 | |
| Record name | Carbonylhydrotris(triphenylphosphine)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonylhydrotris(triphenylphosphine)iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)

![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13725215.png)
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)




![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)
